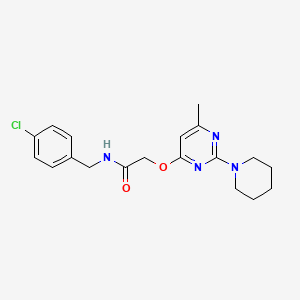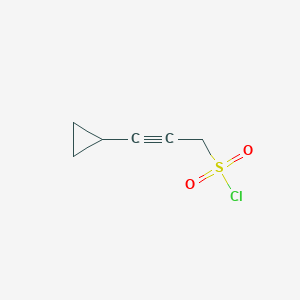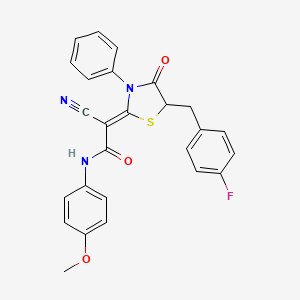
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as MDPV, is a synthetic cathinone and a designer drug that is classified as a stimulant. It belongs to the pyrrolidine class of compounds and has been found to have psychoactive effects similar to those of cocaine and amphetamines. MDPV has gained notoriety in recent years due to its abuse potential and the harmful effects it can have on users.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been used in laboratory experiments to study its effects on the central nervous system and to develop treatments for drug addiction. However, its potential for abuse and harmful effects on the body make it a challenging compound to work with, and caution must be taken when handling and administering it.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. One area of interest is its potential as a treatment for drug addiction, as its mechanism of action suggests that it may be effective in reducing cravings for drugs of abuse. Another area of interest is its potential as a tool for studying the neurobiology of addiction and the effects of stimulant drugs on the brain. However, further research is needed to fully understand the effects of this compound and its potential as a therapeutic agent.
Synthesemethoden
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be synthesized through a multi-step process starting with the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine to form the intermediate 3,4-methylenedioxyphenylpropan-2-one methylamine. This intermediate is then reacted with 1-phenyl-2-nitropropene to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been the subject of scientific research due to its potential as a drug of abuse and its effects on the central nervous system. Studies have shown that this compound acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of cocaine and amphetamines, which are also known to be addictive and have harmful effects on the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause vasoconstriction and bronchoconstriction. These effects can be harmful and potentially life-threatening, especially at high doses.
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-11-7-6-10-17(18)19(27-2)13-22-21(25)15-12-20(24)23(14-15)16-8-4-3-5-9-16/h3-11,15,19H,12-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUDMLKHQYLJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2787776.png)


![N-(3,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2787781.png)

![3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2787783.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2787786.png)

![N-[(2-Chloropyridin-3-yl)methyl]-N-[3-(dimethylamino)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2787789.png)


![5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2787793.png)